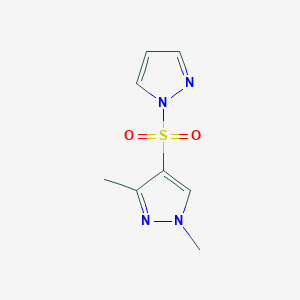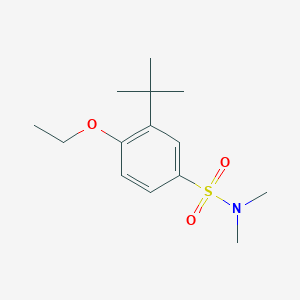![molecular formula C27H25N3O7S B4577564 methyl 2-[(2-cyano-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4577564.png)
methyl 2-[(2-cyano-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including the formation of key functional groups and the assembly of the molecule's core structure. For instance, the synthesis of related compounds like Methyl 2-Amino-3H-1-benzazepine-4-carboxylates involves reactions such as the Morita-Baylis-Hillman reaction, acetylation, and cyanation (Lim, Song, & Lee, 2007). These methodologies could potentially be applicable to the synthesis of the compound , highlighting the importance of innovative synthetic routes in accessing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and functions. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate structures. For example, the molecular structures of compounds synthesized via Schiff bases reduction routes have been reported, providing insights into their configuration and intermolecular interactions (Ajibade & Andrew, 2021). Similar analytical approaches would be necessary for a comprehensive understanding of the target compound's structure.
Chemical Reactions and Properties
The reactivity and chemical behavior of a compound are influenced by its functional groups and molecular structure. Studies on similar compounds have explored reactions such as recyclization and the formation of thiophenes and azines, which provide pathways for generating diverse molecular frameworks (Rodinovskaya, Shestopalov, & Chunikhin, 2002). These reactions not only expand the synthetic toolbox but also enable the production of molecules with tailored properties for specific applications.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are essential for their practical application. For instance, the crystal structure and Hirshfeld surface analysis of certain organic compounds have been studied to understand their solid-state interactions and packing (Kathavarayan, Ramasamy, Rajamanickam, & Subramaniyan, 2022). Such investigations are critical for predicting and optimizing the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for undergoing specific transformations, define a compound's utility. Research on the synthesis and bioactivities of related compounds sheds light on the impact of structural elements on their chemical behavior and potential applications (Yang et al., 2010). Understanding these aspects is crucial for the targeted design and application of new compounds.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Research on similar compounds has led to developments in synthetic chemistry, including novel synthesis methods and applications in materials science.
Advanced Synthesis Techniques : Studies have shown innovative ways to prepare complex organic compounds, such as methyl 2-amino-3H-1-benzazepine-4-carboxylates or methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates, demonstrating the flexibility of synthetic methods like the Morita-Baylis-Hillman reaction for creating compounds with potential applications in pharmacology and materials science (Lim, Song, & Lee, 2007).
Polymer Science Applications : Research into the solid-phase synthesis of optically active compounds and their incorporation into polymers suggests potential applications in creating materials with specific optical properties, which could be useful in various industrial applications, including coatings, sensors, and advanced materials manufacturing (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).
Photopolymerization and Material Properties : The development of novel compounds with specific light-sensitive properties opens the door to their use in photopolymerization processes. This can lead to the creation of materials with unique characteristics, such as improved stability or enhanced performance under certain conditions, indicating potential applications in creating advanced materials and coatings (Guillaneuf et al., 2010).
Material Science and Detection Technologies
The synthesis and study of complex organic compounds also contribute to advancements in materials science, particularly in the development of sensors and detection technologies.
- AIE-active Polymers for Nitro Compound Detection : The creation of acrylate monomers with aggregation-induced emission (AIE) attributes and their polymerization into high molecular-weight AIE-active polymers showcases the potential of these materials in detecting nitro compounds. This application is particularly relevant in security and environmental monitoring, where sensitive and selective detection of explosives or pollutants is crucial (Zhou et al., 2014).
Propiedades
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl]prop-2-enoyl]amino]-5-propylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O7S/c1-4-7-20-14-21(27(32)36-3)26(38-20)29-25(31)18(15-28)12-17-10-11-23(35-2)19(13-17)16-37-24-9-6-5-8-22(24)30(33)34/h5-6,8-14H,4,7,16H2,1-3H3,(H,29,31)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASMBQCEKKRXQL-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3[N+](=O)[O-])C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(S1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=C3[N+](=O)[O-])/C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)
![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)
![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)


![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)
![3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)
![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)
![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)

![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4577563.png)